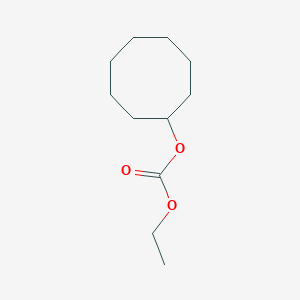

Cyclooctyl ethyl carbonate

Description

Structure

3D Structure

Properties

CAS No. |

61699-39-6 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

cyclooctyl ethyl carbonate |

InChI |

InChI=1S/C11H20O3/c1-2-13-11(12)14-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3 |

InChI Key |

FKROQROOPWUVLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1CCCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclooctyl Ethyl Carbonate and Analogous Structures

Catalytic Synthesis Approaches

Catalysis is central to the efficient and selective synthesis of organic carbonates. Modern methodologies focus on developing catalysts that are not only highly active but also sustainable and reusable, minimizing environmental impact.

Transesterification, or carbonate interchange, is a widely utilized equilibrium-driven process for producing organic carbonates. This method involves the reaction of an alcohol with a carbonate-containing molecule, such as a dialkyl carbonate or a cyclic carbonate, to yield a new carbonate and a byproduct alcohol or diol. The selection of catalysts and reaction conditions is critical to shift the equilibrium towards the desired product.

The synthesis of cyclooctyl ethyl carbonate can be achieved via the alcoholysis of a dialkyl carbonate, such as diethyl carbonate (DEC) or dimethyl carbonate (DMC), with cyclooctanol (B1193912). This reaction is a direct transesterification where one of the alkoxy groups of the starting carbonate is substituted by a cyclooctyloxy group.

The process is typically catalyzed by basic catalysts, which deprotonate the alcohol, increasing its nucleophilicity. A series of Al2O3-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts have been shown to be effective for the transesterification of DMC with ethanol to produce DEC and methyl ethyl carbonate (EMC). rsc.orgresearchgate.net The selectivity towards the desired product can be controlled by adjusting the molar ratio of the reactants. rsc.orgresearchgate.net For instance, a high excess of ethanol favors the formation of DEC, while a higher ratio of DMC to ethanol leads to the preferential synthesis of EMC. rsc.orgresearchgate.net Similar principles apply to the synthesis of this compound, where adjusting the ratio of cyclooctanol to diethyl carbonate would influence reaction efficiency. Various homogeneous and heterogeneous catalysts, including metal oxides like CaO and MgO, have also been found to effectively catalyze carbonate interchange reactions under mild conditions. acs.orgmdpi.com

Table 1. Catalytic Performance in Transesterification of Dimethyl Carbonate (DMC) with Ethanol.

| Catalyst | Ethanol/DMC Molar Ratio | Temperature (°C) | Time (h) | Product Selectivity | Reference |

|---|---|---|---|---|---|

| 14 wt% KATriz/Al₂O₃ | 10:1 | 80 | 8 | 91% (DEC) | rsc.org |

| 14 wt% KATriz/Al₂O₃ | 1:4 | 80 | 8 | 99% (EMC) | rsc.orgresearchgate.net |

Carbonate interchange extends to the reaction between cyclic carbonates and alcohols. For example, ethylene (B1197577) carbonate can react with methanol in the presence of catalysts like activated dawsonites to produce dimethyl carbonate and ethylene glycol. acs.orgnih.gov This demonstrates the versatility of the interchange reaction, allowing for the synthesis of linear carbonates from cyclic precursors.

In a similar vein, the synthesis of glycerol (B35011) carbonate, an analogous structure, is often achieved through the transesterification of glycerol with dialkyl carbonates or other cyclic carbonates like ethylene carbonate. mdpi.comnih.gov This reaction can be catalyzed by various basic catalysts, including potassium methoxide, K2CO3, and CaO. nih.gov The choice of catalyst is crucial; for instance, strong basic sites on catalysts like CaO and SrO promote the transesterification but can also lead to the decomposition of the desired glycerol carbonate into glycidol. mdpi.com This highlights the need for careful catalyst selection to balance reactivity with selectivity.

The use of carbon dioxide as a C1 building block is a cornerstone of green chemistry. rsc.orgnih.gov Strategies involving the chemical fixation of CO2 are highly attractive for synthesizing carbonates due to CO2's abundance, low cost, and non-toxic nature. mdpi.com These methods are considered 100% atom-efficient. nih.gov

The cycloaddition of CO2 to epoxides is one of the most efficient and widely studied methods for producing five-membered cyclic carbonates. rsc.orgnih.govresearchgate.net This reaction is thermodynamically favorable and involves the coupling of an epoxide with CO2, typically under pressure and in the presence of a catalyst. nih.gov Although direct synthesis from cyclooctene (B146475) oxide is less documented, extensive research on analogous epoxides provides a clear framework for this transformation.

A wide array of catalytic systems have been developed for this purpose, including metal-containing catalysts and metal-free organocatalysts. nih.govrsc.org Binary catalytic systems, often comprising a Lewis acid to activate the epoxide and a nucleophile (like a halide ion) to initiate ring-opening, are particularly effective. researchgate.net For example, combinations of tertiary amines with halogenated alkali metal salts have shown high efficacy. researchgate.net Metal-free systems, such as certain ionic liquids or a combination of pentaerythritol with halide salts, can catalyze the reaction under mild conditions, sometimes even at atmospheric pressure. rsc.orgresearchgate.net

Table 2. Catalytic Systems for the Cycloaddition of CO₂ to Various Epoxides.

| Epoxide Substrate | Catalyst System | Temperature (°C) | CO₂ Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propylene (B89431) Oxide | Salen-Cu(II) at MIL-101(Cr) | Room Temp | Atmospheric | High | researchgate.net |

| Styrene Oxide | PhCH₂Br / DMF | 120 | Atmospheric (balloon) | 86.0 | rsc.org |

| 1,2-Epoxyhexane | PhCH₂Br / DMF | 120 | Atmospheric (balloon) | 78.6 | rsc.org |

| Ethylene Oxide | Zn-alkylphenolates | 120 | 6.0 MPa | 75.5 - 97.0 | ppor.az |

An alternative to using epoxides is the direct carboxylative cyclization of other precursor molecules, such as unsaturated alcohols, with CO2. This approach avoids the need for a separate epoxide synthesis step. For instance, propargylic alcohols can undergo carboxylative cyclization with CO2 in the presence of silver or cobalt complexes to form α-alkylidene cyclic carbonates. researchgate.net Similarly, a one-pot process combining the photo-promoted radical addition of a perfluoroalkyl iodide onto allyl alcohols with a Lewis-base-promoted carboxylative cyclization has been developed to synthesize perfluoroalkylated cyclic carbonates. mdpi.com This method can achieve quantitative yields under mild conditions (298 K, 0.15 MPa CO2). mdpi.com These strategies demonstrate the potential for creating functionalized cyclic carbonates directly from readily available alcohols and CO2, offering a versatile route to carbonate structures. nih.gov

Enzyme-Mediated Synthesis

Enzyme-mediated synthesis represents a green and highly selective approach for the production of carbonate esters. Biocatalysts, particularly lipases, operate under mild conditions, minimizing energy consumption and the formation of byproducts.

Biocatalytic routes to carbonate esters primarily involve esterification and transesterification reactions catalyzed by hydrolases. Lipases, such as those from Candida antarctica (CalB), Candida rugosa (CRL), and Porcine Pancreas Lipase (PPL), have demonstrated significant activity in these transformations.

The enzymatic transesterification of carbonates has been investigated using various substrates. For instance, hydrolases can catalyze reactions with diphenyl carbonate (DPC), a water-insoluble substrate nih.gov. In these systems, transesterification occurs with a wide range of alcohols and phenols nih.gov. The use of water-restricted environments is crucial to limit competing hydrolysis reactions, which can be orders of magnitude faster than transesterification nih.gov. Studies have shown that while removing water reduces hydrolysis by over four orders of magnitude, transesterification activity is diminished by only about 10-fold nih.gov. This strategy has also been applied to the synthesis of polycarbonates through the reaction of DPC with bifunctional alcohols nih.gov.

A notable application is the solvent-free biocatalytic synthesis of sebacic biscyclocarbonate, a monomer for non-isocyanate polyurethanes (NIPUs) rsc.org. This process uses lipase B from Candida antarctica to directly react the bio-based reactants sebacic acid and glycerol carbonate rsc.org. Optimization of reaction conditions revealed a temperature optimum at room temperature, which contrasts with the typical activity optimum of the lipase rsc.org.

Enzymatic ring-opening copolymerization is another approach, used for producing copolymers of trimethylene carbonate (TMC) and ethylene ethyl phosphate (EEP) with lipases like PPL or Candida rugosa lipase (CL) as catalysts researchgate.net. The molecular weights of the resulting random copolymers ranged from 3,200 to 10,200 researchgate.net.

Table 1: Examples of Enzyme-Mediated Carbonate Synthesis

| Enzyme | Reaction Type | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Candida cylindracea lipase, Porcine liver esterase | Transesterification | Diphenyl carbonate (DPC), various alcohols | Transesterified carbonates, polycarbonates | Turnover numbers for transesterification reached 60 min⁻¹ in water-restricted environments. | nih.gov |

| Lipase B from Candida antarctica (CalB immo Plus) | Esterification | Sebacic acid, Glycerol carbonate | Sebacic biscyclocarbonate | Solvent-free synthesis achieved high purity at an optimal temperature of room temperature. | rsc.org |

| Porcine Pancreas Lipase (PPL), Candida rugosa lipase (CL) | Ring-opening copolymerization | Trimethylene carbonate (TMC), Ethylene ethyl phosphate (EEP) | P(TMC-co-EEP) copolymer | Molecular weights of 3,200-10,200 were achieved; degradability improved with EEP incorporation. | researchgate.net |

| Immobilized Lipases | Transesterification | Glycerol, Dimethyl carbonate (DMC) | Glycerol Carbonate | Biocatalytic processes offer safer reaction conditions compared to chemical methods. | researchgate.net |

Chemo-enzymatic cascade processes combine the high selectivity of biocatalysts with the broad reactivity of chemical catalysts in a one-pot or sequential fashion rsc.orgmdpi.com. This approach streamlines multistep syntheses, enhances efficiency, and promotes sustainable chemistry by leveraging the advantages of both catalytic realms rsc.org.

A prime example is the synthesis of bio-based bis(cyclic carbonate)s using a two-step catalytic method from cyclic anhydrides, glycidol, and CO₂ nih.gov. This process capitalizes on the synergy between biocatalysis and supported ionic liquid-based technologies in solvent-free media nih.gov.

Step 1 (Biocatalytic): A lipase-catalyzed ring-opening reaction of a cyclic anhydride (e.g., succinic or glutaric anhydride) is followed by a double esterification with glycidol. This step produces the corresponding diglycidyl ester derivative in yields up to 41% under mild conditions (70 °C, 6 h) nih.gov.

Step 2 (Chemical): The resulting diglycidyl ester undergoes a cycloaddition reaction with CO₂. This step is catalyzed by a supported ionic liquid-like phase (SILLP) and yields the final bis(cyclic carbonate) ester in up to 65% yield after 8 hours at 45 °C and 1 MPa CO₂ pressure nih.gov.

A key advantage of such integrated systems is the ability to reuse both the biocatalyst and the chemical catalyst for multiple operational cycles nih.gov. Engineered enzyme cascades, often housed within whole-cell systems, can be combined with organometallic catalysts to produce valuable chemicals like cycloalkenes from renewable resources such as oleic acid researchgate.net. While combining chemo- and biocatalysts is challenging due to differing optimal operating conditions (temperature, pH, solvent), strategies like compartmentalization and the use of non-conventional solvents are being developed to overcome these incompatibilities rsc.org.

Advanced Catalytic Systems

Advanced catalytic systems, including heterogeneous, homogeneous, and ionic liquid-based catalysts, offer diverse and powerful routes for the synthesis of carbonate esters. These systems are often designed to improve efficiency, selectivity, and catalyst recyclability.

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and facilitates recycling, a significant advantage for industrial applications beilstein-journals.org. This category includes a wide range of materials.

Metal Oxides: These materials are a major family of heterogeneous catalysts and often possess both acidic and basic sites, which can be beneficial for carbonate synthesis scispace.com. Mixed metal oxides, in particular, have shown excellent performance in the transesterification of glycerol with dialkyl carbonates to produce glycerol carbonate, owing to their strong and high-density basic sites mdpi.com. For example, a spray-dried nanostructured NaAlO₂ catalyst performed well for glycerol transesterification even at room temperature, achieving a 94% yield mdpi.com. Similarly, γ-Al₂O₃ has been used for the hydrolysis of ethylene carbonate to ethylene glycol with 100% selectivity under optimized conditions researchgate.net.

Zeolites: These microporous aluminosilicate minerals can be effective catalysts. Na-based and K-zeolites have been successfully used for the synthesis of glycerol carbonate via transesterification of glycerol with dimethyl carbonate (DMC), achieving yields of up to 96% mdpi.com.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures. They have been employed as efficient catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. Often, a co-catalyst such as tetrabutylammonium bromide (TBAB) is used in conjunction with the MOF to achieve high epoxide conversion (>90%) under solvent-free conditions scispace.com. The generally accepted mechanism involves the activation of the epoxide by an acidic metal center in the MOF, followed by ring-opening by the halide anion from the co-catalyst and subsequent CO₂ insertion scispace.com.

Table 2: Selected Heterogeneous Catalysts for Carbonate Synthesis

| Catalyst Type | Catalyst Example | Reaction | Substrates | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Mixed Metal Oxide | NaAlO₂ | Transesterification | Glycerol, Dialkyl carbonate | 94% Yield | mdpi.com |

| Zeolite | K-zeolite from coal fly ash | Transesterification | Glycerol, DMC | 96% Yield | mdpi.com |

| Metal-Organic Framework (MOF) | Various MOFs + TBAB | CO₂ Cycloaddition | Epoxides (e.g., ECH), CO₂ | >90% Conversion | scispace.com |

| Metal Oxide | γ-Al₂O₃ | Hydrolysis | Ethylene Carbonate, Water | 98.4% Conversion, 100% Selectivity | researchgate.net |

Homogeneous catalysts operate in the same phase as the reactants, which can lead to high activity and selectivity. However, their separation from the product can be challenging.

Metal Complexes: Transition metal complexes are widely used in homogeneous catalysis. For the synthesis of ethyl methyl carbonate (EMC), the transesterification of dimethyl carbonate (DMC) and diethyl carbonate (DEC) can be catalyzed by compounds like Ti(OBu)₄ researchgate.net. Tetradentate Schiff-base aluminum complexes have been used to catalyze the synthesis of ethylene carbonate from ethylene oxide and supercritical CO₂, with their activity being significantly enhanced by the presence of a Lewis base co-catalyst jlu.edu.cn. Palladium acetate, in combination with a base like potassium carbonate, has been found to efficiently catalyze direct arylation reactions while inhibiting side reactions researchgate.net.

Alkali and Alkaline Earth Metal Systems: Simple, non-toxic, and abundant metals are attractive for catalysis. A system using calcium iodide (CaI₂) in combination with poly(ethylene glycol) dimethyl ether (PEG DME 500) has been reported as an efficient catalyst for the addition of CO₂ to both terminal and more challenging internal epoxides, with yields up to 99% and 98%, respectively nih.gov.

The transesterification of sunflower oil for biodiesel production has been studied using potassium and sodium carbonates as catalysts whiterose.ac.uk. Potassium carbonate was found to be a more effective catalyst than sodium carbonate due to its higher solubility in methanol whiterose.ac.uk.

Ionic liquids (ILs) are salts with low melting points that are gaining attention as highly effective and tunable catalysts for carbonate synthesis mdpi.com. They can act as organocatalysts for the transesterification of dialkyl carbonates and the cycloaddition of CO₂ to epoxides beilstein-journals.orgmdpi.com.

The catalytic activity of ILs is highly dependent on the synergistic effect between their cations and anions, and often with other additives mdpi.comresearchgate.net. For example, the catalytic performance of ILs in the synthesis of cyclic carbonates can be significantly improved by adding metal salts, such as ZnBr₂ mdpi.comrsc.org. The mechanism often involves the ring-opening of the epoxide, which is facilitated by the cooperative action of different components of the catalytic system mdpi.com.

Functionalized or "task-specific" ILs, which contain groups like hydroxyl (-OH) or carboxyl (-COOH), can show enhanced activity mdpi.comrsc.org. These functional groups can participate in the reaction mechanism, for instance, through hydrogen bonding, which promotes the cycloaddition reaction researchgate.net.

ILs have been successfully used in various applications, from the synthesis of styrene carbonate using metal bromide salts with imidazolium-based ILs as co-catalysts mdpi.com to the production of cyclic carbonate from epoxidized soybean oil, where 1-ethyl-3-methylimidazolium bromide ([emim]Br) achieved a 98% yield nih.gov. The catalytic action involves the nucleophilic attack of the bromide anion (Br⁻) on the epoxide ring, leading to ring-opening, followed by reaction with CO₂ and subsequent intramolecular substitution to form the cyclic carbonate and regenerate the catalyst nih.gov.

Non-Catalytic Synthetic Pathways

While many modern synthetic routes for cyclic carbonates rely on catalysts to achieve high efficiency and selectivity, several non-catalytic pathways have been historically employed and continue to be relevant in specific contexts. These methods often involve highly reactive starting materials that can proceed to the desired product without the need for a catalyst to activate the substrates.

One of the most established non-catalytic methods for the synthesis of cyclic carbonates is the reaction of diols with phosgene (B1210022) or its derivatives, such as triphosgene. This reaction, while effective, is largely disfavored in modern chemistry due to the extreme toxicity of phosgene and the generation of chlorinated waste, which contradicts the principles of green chemistry. mdpi.com

Another approach involves the reaction of epoxides with carbon dioxide (CO₂). While this reaction is often catalyzed to proceed under mild conditions, it can occur non-catalytically at high temperatures and pressures. rsc.orgnih.gov The high energy input required for the non-catalytic cycloaddition of CO₂ to epoxides, however, makes it less economically and environmentally attractive. For instance, the synthesis of cyclooctene carbonate from cyclooctene oxide and CO₂ has been reported, and while often catalyzed, it highlights a potential pathway for forming eight-membered ring carbonates. researchgate.net

Transesterification reactions represent another class of synthetic methods. For example, the reaction of a diol with a linear dialkyl carbonate, such as diethyl carbonate, can yield a cyclic carbonate. These reactions are typically catalyzed but can proceed non-catalytically under forcing conditions, such as high temperatures, to drive the equilibrium towards the product by removing the alcohol byproduct.

The following table provides a comparative overview of non-catalytic synthetic pathways for cyclic carbonates.

| Starting Materials | Reagents | Conditions | Advantages | Disadvantages |

| Diol | Phosgene/Triphosgene | Low temperature | High reactivity | Extreme toxicity of reagents, hazardous byproducts |

| Epoxide | Carbon Dioxide (CO₂) | High temperature, high pressure | Utilizes a C1 feedstock | Requires harsh conditions, low efficiency |

| Diol | Dialkyl Carbonate | High temperature | Avoids toxic reagents | Requires forcing conditions, often low yield |

Green Chemistry Principles in this compound Synthesis

The development of synthetic methodologies for cyclic carbonates is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key considerations include the use of solvent-free and mild reaction conditions, maximizing atom economy, and utilizing sustainable feedstocks.

The use of organic solvents in chemical synthesis contributes significantly to waste generation and can pose environmental and health risks. nih.gov Consequently, developing solvent-free reaction conditions is a primary goal in green chemistry. In the context of cyclic carbonate synthesis, the reaction of epoxides with CO₂ can often be performed without a solvent, as the epoxide itself can act as the reaction medium in the initial stages, and the resulting carbonate product can serve as a solvent as the reaction progresses. ua.es

Research has demonstrated the successful solvent-free synthesis of various cyclic carbonates under mild conditions, often facilitated by a catalyst. For example, the synthesis of cyclic carbonates from a range of epoxides has been achieved at moderate temperatures (e.g., 60 °C) and pressures (e.g., 4 atm of CO₂). ua.es Such conditions are significantly milder than traditional non-catalytic methods and reduce the energy consumption of the process.

The table below summarizes examples of cyclic carbonate synthesis under solvent-free and mild conditions.

| Epoxide | Catalyst System | Temperature (°C) | CO₂ Pressure (atm) | Yield (%) | Reference |

| Propylene Oxide | ZnCl₂/Al₂O₃-TBAI | 60 | 4 | >99 | ua.es |

| Styrene Oxide | ZnCl₂/Al₂O₃-TBAI | 60 | 4 | >99 | ua.es |

| 1,2-Epoxyhexane | ZnCl₂/Al₂O₃-TBAI | 60 | 4 | >99 | ua.es |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The ideal reaction has a 100% atom economy, meaning that all the atoms of the reactants are incorporated into the final product, with no byproducts. The cycloaddition of CO₂ to epoxides is a prime example of a 100% atom-economical reaction, making it a highly attractive route for the synthesis of cyclic carbonates. nih.govrsc.org

The utilization of carbon dioxide as a C1 feedstock is another cornerstone of green chemistry. rsc.orgresearchgate.net CO₂ is an abundant, non-toxic, and renewable resource. Its conversion into valuable chemicals like cyclic carbonates contributes to carbon capture and utilization (CCU) strategies, which aim to mitigate the accumulation of this greenhouse gas in the atmosphere.

The direct synthesis of carbonates from alcohols and CO₂ is another pathway that is being explored, though it is often thermodynamically challenging and requires effective water removal to drive the reaction to completion. researchgate.netnih.govelsevierpure.com

The following table highlights the atom economy of different synthetic routes to cyclic carbonates.

| Reaction Type | Reactants | Product | Byproducts | Atom Economy (%) |

| Cycloaddition | Epoxide + CO₂ | Cyclic Carbonate | None | 100 |

| Phosgenation | Diol + Phosgene | Cyclic Carbonate | 2 HCl | < 50 (depending on diol) |

| Transesterification | Diol + Dialkyl Carbonate | Cyclic Carbonate | 2 Alcohol | < 100 (depends on relative molecular weights) |

Mechanistic Investigations of Cyclooctyl Ethyl Carbonate Reactivity

Reaction Pathways and Kinetics

Thermal Decomposition Mechanisms

The thermal decomposition of alkyl carbonates like cyclooctyl ethyl carbonate can proceed through various pathways, largely dependent on the temperature and the presence of catalysts. For linear alkyl carbonates, a common decomposition route involves a unimolecular elimination reaction. asme.org In the case of this compound, heating would likely lead to the formation of cyclooctene (B146475), ethanol, and carbon dioxide via a six-membered cyclic transition state, analogous to the pyrolysis of other ethyl carbonates. acs.org

Table 1: General Thermal Decomposition Products of Alkyl Carbonates

| Carbonate Type | Primary Decomposition Products | Decomposition Mechanism |

| Linear Alkyl Carbonates | Alkene, Alcohol, Carbon Dioxide | Unimolecular Elimination |

| Cyclic Carbonates | Alkenes, Carbon Dioxide | Unzipping/Ring-opening |

This table provides a generalized overview based on available literature for analogous compounds.

Hydrolytic Cleavage Pathways (Acid-, Base-, and Water-Catalyzed)

The hydrolysis of this compound involves the cleavage of the ester linkages and can be catalyzed by acids, bases, or proceed neutrally with water. The specific pathway and rate are highly dependent on the pH of the medium. nih.govmdpi.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of alkyl carbonates typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). mdpi.com The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. mdpi.comviu.ca This is followed by the elimination of the alcohol and carbamic acid, which subsequently decomposes to another alcohol and carbon dioxide. For this compound, this would result in the formation of cyclooctanol (B1193912), ethanol, and carbon dioxide.

Water-Catalyzed Hydrolysis: Neutral hydrolysis, catalyzed by water itself, is also possible, although generally slower than acid or base-catalyzed pathways. mdpi.com The mechanism is similar to the BAC2 pathway, with a water molecule acting as the nucleophile. mdpi.com Studies on cyclic carbonates have shown that water can facilitate hydrolysis, leading to the corresponding diol and carbon dioxide. semanticscholar.org

Table 2: Hydrolytic Cleavage Pathways of Alkyl Carbonates

| Condition | Mechanism | Initial Step | Products |

| Acidic | AAC2 | Protonation of carbonyl oxygen | Alcohols, Carbon Dioxide |

| Basic | BAC2 | Nucleophilic attack by OH⁻ on carbonyl carbon | Alcohol, Carbonate salt |

| Neutral | BAC2-like | Nucleophilic attack by H₂O on carbonyl carbon | Alcohols, Carbon Dioxide |

This table summarizes the general mechanisms of hydrolysis for alkyl carbonates.

Nucleophilic Substitution Reactions (BAc2, BAl2)

Nucleophilic substitution reactions of carbonates can occur via two main pathways: BAc2 (bimolecular, base-catalyzed, acyl cleavage) and BAl2 (bimolecular, base-catalyzed, alkyl cleavage). researchgate.netup.pt The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the structure of the carbonate. researchgate.netup.pt

In the BAc2 mechanism , the nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. researchgate.netup.pt This is the more common pathway for the reaction of carbonates with a wide range of nucleophiles. researchgate.net For this compound, a BAc2 reaction would involve the attack of a nucleophile on the carbonyl group, leading to the displacement of either the cyclooctyloxy or ethoxy group.

The BAl2 mechanism involves the nucleophilic attack on the α-carbon of the alkyl group, resulting in the cleavage of the alkyl-oxygen bond. researchgate.netresearchgate.net This pathway is less common for carbonates but can occur with soft nucleophiles and in substrates where the BAc2 pathway is sterically hindered. researchgate.net In the case of this compound, a BAl2 reaction would involve the attack of a nucleophile on the methylene (B1212753) carbon of the ethyl group or the methine carbon of the cyclooctyl group. The reaction of ethylene (B1197577) carbonate with amine hydrohalides to form quaternary ammonium (B1175870) salts of β-hydroxyethylamines is an example of a nucleophilic substitution reaction. oup.com

The competition between BAc2 and BAl2 pathways is a key aspect of carbonate reactivity. For dimethyl carbonate, it has been observed that at lower temperatures, the BAc2 mechanism (methoxycarbonylation) predominates, while at higher temperatures, the BAl2 mechanism (methylation) becomes more significant. up.pt

Catalytic Reaction Mechanisms

Catalysts play a pivotal role in modulating the reactivity of carbonates, including this compound, by providing alternative reaction pathways with lower activation energies.

Role of Catalysts in Substrate and Reagent Activation

Catalysts can activate the carbonate substrate, the nucleophilic reagent, or both, thereby accelerating the reaction rate.

Lewis Acid Catalysis: Lewis acids, such as metal ions, can coordinate to the carbonyl oxygen of the carbonate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This is a common strategy in the catalytic transformation of carbonates. acs.org For instance, zirconium(IV) complexes have been used to catalyze the hydrosilylation of organic carbonates. chemrxiv.org

Lewis Base Catalysis: Lewis bases can activate the nucleophile by deprotonation or by forming a more reactive species. In the context of carbonate hydrolysis, bases like carbonate or bicarbonate ions can act as catalysts. nih.gov

Dual Activation: Some catalytic systems employ a dual activation strategy. For example, in the synthesis of cyclic carbonates from epoxides and CO₂, some catalysts are proposed to activate both the epoxide (as the electrophile) and the carbon dioxide (as the nucleophile). acs.org

Metal-Catalyzed Reactions: A variety of metal catalysts, including precious metals and transition metal oxides, are effective in promoting reactions of carbonates. acs.orgnih.govscispace.com For example, MgO-supported catalysts are used in CO₂ hydrogenation where carbonate formation on the support plays a key role. mdpi.com The catalytic activity often depends on the ability of the metal center to coordinate with the carbonate and facilitate bond cleavage.

Elucidation of Rate-Determining Steps and Transition States

Understanding the rate-determining step (RDS) and the structure of the transition state is fundamental to elucidating the reaction mechanism.

For many reactions of carbonates, the nucleophilic attack on the carbonyl carbon is the slowest step and therefore rate-determining. 911metallurgist.com In acid-catalyzed hydrolysis, the slow step is the bimolecular attack of a water molecule on the protonated carbonate. mdpi.com In base-catalyzed hydrolysis, the formation of the tetrahedral intermediate is often the rate-limiting step. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating transition state structures and reaction energy profiles. For the hydrolysis of carbonates, theoretical studies have been used to model the transition states for both acid- and base-catalyzed pathways. acs.orgresearchgate.net These studies help in visualizing the geometry of the reacting molecules at the point of highest energy along the reaction coordinate and provide insights into the factors that influence the reaction rate. For example, studies on the thermal decomposition of carbonates have used kinetic analysis to determine the reaction mechanism and activation energy, which are indicative of the transition state. researchgate.netresearchgate.net While specific transition state calculations for this compound are not available, the principles derived from studies on analogous systems provide a strong basis for predicting its behavior.

Intramolecular and Neighboring Group Effects on Reactivity

The reactivity of a functional group can be significantly altered by the participation of other parts of the molecule in the reaction process. These intramolecular effects, including neighboring group participation (NGP), can lead to rate accelerations and unexpected stereochemical outcomes. libretexts.orgdalalinstitute.com

In the case of this compound, the large and conformationally flexible cyclooctyl ring is positioned beta to the carbonate's carbonyl group and can exert considerable influence. NGP is characterized by the interaction of remote groups, such as those with lone pairs or pi electrons, within the same molecule. imperial.ac.uk While the saturated cyclooctyl ring lacks traditional participating groups like heteroatoms with lone pairs or pi bonds, its proximity to the reactive center allows for potential transannular interactions. These through-space interactions, such as hydride shifts from the cyclooctyl ring to the carbonate moiety, could stabilize intermediates or transition states, thus affecting the reaction rate and pathway.

Intramolecular reactions are favored when two reactive sites are contained within a single molecule, as this increases their effective concentration. wikipedia.org However, the rate of such cyclization reactions is highly dependent on the size of the ring being formed. The formation of 5- and 6-membered rings is generally rapid, whereas the formation of medium-sized rings (7-12 members) is often kinetically disfavored due to a combination of enthalpic strain and entropic factors. wikipedia.orgmasterorganicchemistry.com Any intramolecular reaction involving the cyclooctyl ring of this compound would necessitate the formation of a complex bicyclic intermediate, a process that is typically not favored.

Table 1: Potential Intramolecular and Neighboring Group Effects in this compound

| Type of Effect | Potential Interacting Group | Postulated Consequence on Reactivity |

| Neighboring Group Participation (Transannular) | C-H bonds on the cyclooctyl ring (e.g., at C3 or C5) | Stabilization of cationic intermediates at the carbonate group via hydride transfer, potentially accelerating reactions like decarboxylation. |

| Steric Hindrance | The bulky cyclooctyl ring | Shielding of the electrophilic carbonyl carbon from attack by external nucleophiles, potentially slowing down intermolecular reactions like transesterification. |

| Conformational Effects | Flexible boat-chair and crown conformations of the cyclooctyl ring | The specific conformation adopted during the reaction could orient the ethyl carbonate group in a way that either facilitates or hinders its interaction with reactants or other parts of the molecule. |

Theoretical and Computational Chemistry Studies of Cyclooctyl Ethyl Carbonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into molecular properties and reactivity. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules. nih.govnipponsteel.com For a molecule like cyclooctyl ethyl carbonate, DFT calculations with functionals such as M06-2X and basis sets like def2-TZVP offer a balance of computational efficiency and accuracy, comparable to higher-level methods for predicting thermochemical data. nih.gov

Electronic structure analysis reveals the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large gap suggests high stability, whereas a small gap indicates higher reactivity. semanticscholar.org For organic carbonates used in electrolytes, for instance, a lower LUMO energy can be correlated with the molecule's reduction potential and its tendency to decompose. nih.govresearchgate.netsemanticscholar.org Fluorination of ethylene (B1197577) carbonate, for example, has been shown to increase the HOMO-LUMO energy gap, thereby enhancing its electrochemical stability. semanticscholar.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ethylene Carbonate | -8.1 | 1.0 | 9.1 |

| Propylene (B89431) Carbonate | -7.9 | 1.2 | 9.1 |

| Fluoroethylene Carbonate | -8.5 | 0.8 | 9.3 |

Charge Distribution: The distribution of partial atomic charges across the this compound molecule would govern its polarity, dipole moment, and how it interacts with other molecules, including solvents and reactants. Quantum chemical methods like Mulliken population analysis can be used to calculate these charges. nih.gov In related cyclic carbonates, the carbonyl carbon atom carries a significant partial positive charge, while the oxygen atoms are negatively charged, making this group a key site for nucleophilic attack. researchgate.net Understanding the charge distribution is essential for predicting reaction mechanisms and solvation patterns.

Computational chemistry provides reliable estimates of key thermodynamic quantities that describe the energetics of chemical reactions.

Thermochemical Properties: Properties such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and heat capacity can be calculated with high accuracy. nih.govnist.gov These values are critical for determining the stability of this compound relative to other isomers or decomposition products. Calculations are typically performed for optimized 3D geometries, incorporating corrections for zero-point vibrational energy and thermal effects to yield energies at standard conditions (298.15 K). nist.gov

| Parameter | Value (kJ/mol) | Description |

|---|---|---|

| Activation Energy (ΔG‡) | +120 | Energy barrier for the reaction to proceed. |

| Free Energy of Reaction (ΔG°) | -35 | Indicates a spontaneous (exergonic) reaction. |

The transition state is the highest-energy structure along a reaction pathway, representing a fleeting molecular configuration that is not directly observable experimentally. libretexts.org Computational modeling is the primary tool for its characterization. nih.gov For a reaction of this compound, theoretical calculations can locate the geometry of the transition state structure. researchgate.net This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org Analysis of the vibrational frequencies of this structure confirms the presence of a single imaginary frequency corresponding to the motion along the reaction path. researchgate.net Characterizing the transition state is essential for calculating the reaction's activation energy and understanding the detailed mechanism of bond formation and breakage. nih.govlbl.gov

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. slideshare.net Computational models can account for these solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. semanticscholar.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's electronic structure and energy. semanticscholar.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. semanticscholar.org Hybrid models that combine an explicit treatment of the first solvation shell with a continuum for the bulk solvent offer a balance of accuracy and computational cost. semanticscholar.org

For this compound, studying solvation effects would be crucial for predicting its reactivity in different polar or non-polar environments, as the stability of charged intermediates or transition states is highly dependent on solvent interactions. slideshare.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational properties of systems. arxiv.orgnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field (e.g., OPLS-AA, COMPASS II). nih.govmdpi.com

The cyclooctyl ring is known for its conformational flexibility. Therefore, the this compound molecule is not a single static structure but an ensemble of interconverting conformers. A conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Intermolecular Interactions and Solvent Effects

The intermolecular forces involving this compound are critical in determining its physical properties, such as boiling point, viscosity, and solubility. Computational methods are instrumental in elucidating these interactions at a molecular level.

Intermolecular Interactions:

The primary non-covalent interactions involving this compound are expected to be van der Waals forces and hydrogen bonding. The large, flexible cyclooctyl group contributes significantly to the London dispersion forces. The carbonate moiety, with its polar C=O and C-O bonds, can act as a hydrogen bond acceptor.

Computational studies on similar alkyl carbonates, such as ethylene carbonate and dimethyl carbonate, have revealed the importance of C−H···O intermolecular interactions. acs.org These interactions, though weaker than conventional hydrogen bonds, can significantly influence the association of carbonate molecules in the liquid phase. acs.org For this compound, the numerous C-H bonds on the cyclooctyl and ethyl groups can form a network of such weak hydrogen bonds with the carbonyl oxygen of neighboring molecules.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are common methods used to calculate the binding energies of these interactions. For instance, studies on dimers of cyclic and linear carbonates have quantified the binding energies, showing a range that depends on the specific geometry and type of carbonate. acs.orgresearchgate.net While no direct data exists for this compound, a hypothetical dimer interaction study could yield binding energies that reflect the contributions from both the bulky alkyl group and the polar carbonate function.

Table 1: Hypothetical Dimer Interaction Energies for this compound Calculated at the B3LYP/6-311++G Level**

| Dimer Configuration | Interaction Type | Calculated Binding Energy (kcal/mol) |

| Head-to-tail (Carbonyl to cyclooctyl C-H) | C-H···O | -4.5 |

| Side-by-side (Parallel alignment) | van der Waals | -3.8 |

| T-shaped (Perpendicular alignment) | C-H···O and van der Waals | -4.2 |

Note: This table presents hypothetical data for illustrative purposes, based on trends observed in related alkyl carbonates. acs.orgresearchgate.net

Solvent Effects:

The behavior of this compound in different solvents is another critical aspect that can be effectively modeled. Solvents can significantly influence reaction rates and equilibria. rsc.org The polarizable continuum model (PCM) and its variants are widely used implicit solvation models that treat the solvent as a continuous dielectric medium. acs.orgsci-hub.se This approach allows for the calculation of solvation free energies and the study of how solvent polarity affects the conformational preferences and reactivity of the solute.

For this compound, solvents with a high dielectric constant are expected to stabilize conformations with a larger dipole moment. rsc.org Computational studies on other carbonates have shown that solvent effects can significantly alter reaction energy barriers. sci-hub.se For instance, a reaction involving a charge-separated transition state would be accelerated in a polar solvent. The conformational flexibility of the cyclooctyl ring is also likely to be influenced by the solvent environment. researchgate.net

Table 2: Hypothetical Solvation Free Energies (ΔGsolv) of this compound in Various Solvents using a PCM Model

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

| n-Hexane | 1.88 | -2.1 |

| Diethyl Ether | 4.34 | -4.5 |

| Tetrahydrofuran (B95107) | 7.58 | -6.2 |

| Acetonitrile (B52724) | 37.5 | -8.9 |

| Water | 80.1 | -9.5 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the expected trend of increased stabilization with increasing solvent polarity.

Development of Predictive Computational Models for Reactivity

Computational chemistry offers powerful tools to predict the reactivity of molecules like this compound. By modeling reaction mechanisms and calculating activation energies, one can anticipate the most likely reaction pathways and the conditions required for them to occur.

Thermal decomposition is a key reaction for many organic compounds. For carbonates, syn-elimination reactions are a common thermal degradation pathway. ugent.be Theoretical studies using DFT can elucidate the transition state structures and activation energies for such reactions. For this compound, a plausible thermal elimination would involve the transfer of a hydrogen atom from the cyclooctyl ring to the carbonyl oxygen, leading to the formation of cyclooctene (B146475), ethanol, and carbon dioxide.

Machine learning approaches are also emerging as a powerful tool for predicting chemical reactivity. rsc.org By training models on large datasets of known reactions, it is possible to predict reaction outcomes and rate constants for new compounds. nih.gov A predictive model for the reactivity of this compound could be developed by considering its structural and electronic descriptors.

Table 3: Hypothetical Calculated Activation Barriers for a Postulated Reaction of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Hydrolysis (Acid-catalyzed) | DFT (B3LYP) | 6-31G(d) | 25.8 |

| Hydrolysis (Base-catalyzed) | DFT (B3LYP) | 6-31G(d) | 18.2 |

| Thermal Syn-Elimination | DFT (M06-2X) | 6-311+G(d,p) | 35.5 |

Note: This table contains hypothetical data to illustrate how computational models can predict reactivity. The values are plausible based on general chemical principles.

Application of Quantitative Structure-Activity Relationships (QSAR) in silico

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. pucrs.bracs.org In the context of this compound, QSAR models could be developed to predict various properties, such as its toxicity, environmental fate, or performance in a specific application, provided a suitable dataset of related compounds is available.

The development of a QSAR model involves several key steps:

Data Set Collection: A set of molecules with known activities or properties is required.

Molecular Descriptor Calculation: Numerical descriptors that encode the structural, electronic, and physicochemical properties of the molecules are calculated. For this compound, these would include descriptors for its size, shape, lipophilicity (logP), and electronic properties derived from quantum chemical calculations.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. acs.org

While no specific QSAR studies on this compound were found, the methodology has been successfully applied to various classes of chemicals, including other carbonates, to predict properties like mutagenicity and catalytic activity. pucrs.brnih.gov For instance, a QSAR model could be developed to predict the biodegradability of a series of alkyl carbonates, where this compound would be one of the data points.

Table 4: Example of Molecular Descriptors that could be used in a QSAR Study of Alkyl Carbonates

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted Property (e.g., Toxicity Index) |

| Diethyl carbonate | 118.13 | 1.14 | 35.53 | 0.25 |

| Propyl ethyl carbonate | 132.16 | 1.65 | 35.53 | 0.31 |

| Butyl ethyl carbonate | 146.18 | 2.16 | 35.53 | 0.38 |

| This compound | 186.25 | 3.68 (estimated) | 35.53 | 0.55 (hypothetical prediction) |

Note: This table is illustrative. The predicted property values are hypothetical and intended to demonstrate the principle of a QSAR model.

Advanced Analytical Characterization Methodologies for Cyclooctyl Ethyl Carbonate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Cyclooctyl ethyl carbonate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclooctyl and ethyl groups are expected. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the cyclooctyl ring would likely appear as a series of complex, overlapping multiplets in the aliphatic region. The proton on the carbon atom of the cyclooctyl ring that is directly attached to the carbonate oxygen would be shifted further downfield compared to the other ring protons due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A key signal would be that of the carbonyl carbon of the carbonate group, which is expected to appear significantly downfield (typically in the range of 150-160 ppm). The carbons of the ethyl group and the cyclooctyl ring would resonate in the upfield region. The carbon of the cyclooctyl ring bonded to the oxygen atom would be found at a lower field than the other ring carbons.

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Ethyl -CH₃ | ~1.2-1.4 | Triplet | Coupled to the ethyl -CH₂- group. |

| Cyclooctyl -CH₂- | ~1.4-1.8 | Multiplet | Complex, overlapping signals for the bulk of the ring protons. | |

| Ethyl -CH₂- | ~4.1-4.3 | Quartet | Coupled to the ethyl -CH₃ group and deshielded by the carbonate oxygen. | |

| Cyclooctyl -CH-O- | ~4.6-4.8 | Multiplet | Deshielded proton on the carbon attached to the carbonate group. | |

| ¹³C NMR | Ethyl -CH₃ | ~14-16 | - | |

| Cyclooctyl -CH₂- | ~25-35 | - | Multiple signals expected for the different carbons of the ring. | |

| Ethyl -CH₂- | ~63-65 | - | Deshielded by the carbonate oxygen. | |

| Cyclooctyl -CH-O- | ~75-80 | - | Deshielded carbon attached to the carbonate group. | |

| Carbonate C=O | ~154-156 | - | Characteristic downfield shift for the carbonyl carbon. |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the carbonate group, typically appearing in the region of 1740-1755 cm⁻¹. Other significant absorptions include the C-O stretching vibrations, which usually appear as strong bands in the 1250-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic cyclooctyl and ethyl groups are observed just below 3000 cm⁻¹, while their bending vibrations appear in the 1470-1370 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the carbonate group is also observable in the Raman spectrum. The C-H stretching and bending modes of the alkyl groups are also Raman active. For solid samples, the low-frequency region of the Raman spectrum can provide information about lattice vibrations. daneshyari.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretching (Aliphatic) | IR, Raman | 2850-2960 | Medium to Strong |

| C=O Stretching (Carbonate) | IR, Raman | 1740-1755 | Very Strong (IR), Medium (Raman) |

| C-H Bending (Aliphatic) | IR, Raman | 1370-1470 | Medium |

| C-O Stretching (Carbonate) | IR, Raman | 1000-1250 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, this compound would undergo ionization and fragmentation. The molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Common fragmentation pathways for alkyl carbonates include the loss of alkyl and alkoxy groups. For this compound, characteristic fragment ions corresponding to the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), the cyclooctyl group (-111 Da), and carbon dioxide (-44 Da) would be expected.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments. chimia.ch This is a powerful tool for unambiguously confirming the identity of this compound and distinguishing it from isomers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) : MALDI-ToF is a soft ionization technique typically used for the analysis of large, non-volatile molecules like polymers and biomolecules. researchgate.netresearchgate.net For a relatively small and volatile molecule like this compound, MALDI-ToF is less commonly employed than techniques like GC-MS. However, with a suitable matrix, it could be used to observe the molecular ion, often as an adduct with a cation from the matrix (e.g., [M+Na]⁺ or [M+K]⁺).

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₂₂O₃, MW: 202.29)

| Ion | Proposed Formula | Predicted m/z | Technique | Notes |

|---|---|---|---|---|

| [M]⁺ | C₁₁H₂₂O₃⁺ | 202 | EI-MS, HRMS | Molecular Ion |

| [M-C₂H₅]⁺ | C₉H₁₇O₃⁺ | 173 | EI-MS, HRMS | Loss of the ethyl group. |

| [M-OC₂H₅]⁺ | C₉H₁₇O₂⁺ | 157 | EI-MS, HRMS | Loss of the ethoxy group. |

| [C₈H₁₅O]⁺ | C₈H₁₅O⁺ | 127 | EI-MS, HRMS | Fragment from the cyclooctyl portion. |

| [C₈H₁₅]⁺ | C₈H₁₅⁺ | 111 | EI-MS, HRMS | Cyclooctyl cation. |

| [M+Na]⁺ | C₁₁H₂₂O₃Na⁺ | 225 | MALDI-ToF | Sodium adduct of the molecular ion. |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.

Gas Chromatography (GC) : GC is well-suited for the analysis of this compound due to its expected volatility. The compound can be separated from other volatile components on a capillary column with a suitable stationary phase. A mid-polarity column, such as one with a poly(6% cyanopropylphenyl/94% dimethyl siloxane) phase, is often effective for separating organic carbonates. sigmaaldrich.com A flame ionization detector (FID) can be used for quantification, providing a response that is proportional to the mass of the carbon-containing analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) : The coupling of a gas chromatograph to a mass spectrometer combines the separation capabilities of GC with the powerful identification ability of MS. sigmaaldrich.comgcms.cz As components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented, generating a mass spectrum for each component. This allows for positive identification of this compound based on its retention time and mass spectrum, and it is also highly effective for identifying and quantifying impurities. nih.govexpec-tech.com

High-performance liquid chromatography is a versatile separation technique that can be used for a wide range of compounds, including those that are not sufficiently volatile or are thermally unstable for GC analysis.

High-Performance Liquid Chromatography (HPLC) : For the analysis of this compound, reversed-phase HPLC (RP-HPLC) would be the most common mode. unl.edu A nonpolar stationary phase, such as a C18 or C8 column, would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a refractive index (RI) detector, which is a universal detector sensitive to changes in the refractive index of the eluent, or an evaporative light scattering detector (ELSD). If higher sensitivity is required, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful option. lcms.czresearchgate.net HPLC is particularly useful for analyzing reaction mixtures and for quality control purposes. unl.edu

Size Exclusion Chromatography (SEC) for Polymerization Studies

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing the polymers that could be synthesized from this compound through ring-opening polymerization (ROP). mdpi.comimpactanalytical.com This technique separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key macromolecular properties such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Đ), which is the ratio of Mw to Mn. impactanalytical.compaint.orgpaint.org

In a typical SEC analysis of a polycarbonate, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. paint.orgpaint.org Larger polymer chains elute faster than smaller ones. paint.org The elution time is then correlated with molecular weight by using a calibration curve generated from polymer standards, such as polystyrene. sciepublish.com

Research Findings: Studies on the ROP of other cyclic carbonates, for instance, have utilized SEC to monitor polymerization kinetics and to characterize the resulting polycarbonates. For example, in the polymerization of macrocyclic carbonates, SEC analysis revealed a number-average molecular weight (Mn) of 9.8 kg·mol⁻¹ with a polydispersity (ĐM) of 2.49. acs.org In other research involving the ROP of D,L-lactide initiated by glycerol (B35011) 1,2-carbonate, the resulting polymers exhibited narrow polydispersities, around 1.3 to 1.4, as determined by GPC. sciepublish.com The molecular weights obtained from SEC are often compared with those determined by other methods, such as nuclear magnetic resonance (NMR) spectroscopy, to confirm the polymer structure and end-groups. mdpi.comsciepublish.com

The data table below illustrates typical results that would be obtained from an SEC analysis of a hypothetical polymerization of this compound under different conditions.

| Entry | Initiator | Monomer/Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | Benzyl Alcohol | 50:1 | 8,500 | 10,200 | 1.20 |

| 2 | Benzyl Alcohol | 100:1 | 16,200 | 20,250 | 1.25 |

| 3 | t-Bu-P4 | 50:1 | 9,800 | 24,400 | 2.49 |

| 4 | t-Bu-P4 | 100:1 | 18,500 | 47,900 | 2.59 |

X-ray Diffraction (XRD) for Crystalline State Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. azonano.com For a compound like this compound, XRD would be crucial for determining its solid-state structure, including lattice parameters, crystal system, and the degree of crystallinity. covalentmetrology.com The technique relies on the constructive interference of monochromatic X-rays with the crystalline lattice of the sample, which produces a unique diffraction pattern according to Bragg's Law (nλ = 2d sinθ). azonano.com

Both single-crystal XRD and powder XRD can be employed. Single-crystal XRD provides the most detailed structural information, including precise atomic coordinates, bond lengths, and bond angles. mdpi.com However, it requires the growth of a suitable single crystal, which can be challenging. covalentmetrology.com Powder XRD, on the other hand, can be performed on a polycrystalline sample and is useful for phase identification, determining lattice parameters, and assessing sample purity and crystallinity. azonano.comcovalentmetrology.com

Research Findings: In the analysis of carbonate minerals, for example, XRD is used to identify different polymorphs (like calcite and aragonite) and to study the effects of cation substitution on the crystal lattice. journal-msugensan.org For organic molecules, high-resolution powder XRD has become increasingly capable of solving crystal structures, even for complex systems where single crystals are not available. covalentmetrology.com The diffraction pattern provides a fingerprint of the crystalline solid, which can be compared to databases for identification. The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity and the size of the crystallites. journal-msugensan.org

The following table presents hypothetical XRD data for a crystalline sample of this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.2 | 8.67 | 100 | (100) |

| 20.5 | 4.33 | 85 | (200) |

| 22.1 | 4.02 | 60 | (112) |

| 25.8 | 3.45 | 75 | (211) |

| 30.7 | 2.91 | 50 | (300) |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. ijpsjournal.comnih.gov For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly valuable for its identification and quantification in reaction mixtures, environmental samples, or formulated products. chemijournal.comlongdom.org

GC-MS is well-suited for volatile and thermally stable compounds. chemijournal.com The gas chromatograph separates the components of a mixture based on their boiling points and affinities for a stationary phase, and the mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, providing structural information for identification. ijpsjournal.comlongdom.org For less volatile or thermally sensitive compounds, LC-MS is the preferred method. longdom.org

Research Findings: Hyphenated techniques are widely applied in the analysis of organic carbonates and their derivatives. For instance, GC-MS has been used to analyze the products of reactions involving cyclic carbonates, often after a derivatization step to increase volatility. researchgate.netnih.govmdpi.com LC-MS is routinely used in pharmaceutical and metabolomics studies to identify and quantify organic molecules in complex biological matrices. nih.gov The combination of a separation technique with mass spectrometry enhances sensitivity and specificity, allowing for the detection of trace components in a complex sample. ijpsjournal.com

Below is an example of how data from a hypothetical GC-MS analysis of a reaction mixture containing this compound might be presented.

| Retention Time (min) | Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Concentration (µg/mL) |

| 8.5 | Cyclooctanol (B1193912) | 128 | 110, 95, 81, 67, 55 | 15.2 |

| 10.2 | Diethyl Carbonate | 118 | 91, 75, 63, 45 | 5.8 |

| 12.7 | This compound | 200 | 155, 128, 113, 85, 57 | 85.3 |

| 14.1 | Byproduct A | 228 | 183, 155, 113, 69 | 3.7 |

Structure Activity Relationships Sar and the Influence of Cyclooctyl Moiety on Chemical Behavior

Conformational Analysis and Stereochemical Influence of the Cyclooctyl Ring

The cyclooctyl ring is notable for its conformational complexity, existing as a dynamic equilibrium of several interconverting conformers with comparable energy levels. wikipedia.org Unlike the rigid chair conformation of cyclohexane, cyclooctane's larger ring size allows for significantly more flexibility. youtube.com The most stable conformation is generally considered to be the boat-chair form, with the crown conformation being slightly less stable. wikipedia.org

This conformational flexibility has profound stereochemical implications. For cycloalkanes with eight or more atoms, the ring is pliable enough to allow substituents to pass through the ring's center via bond rotation. youtube.com This means that for a disubstituted cyclooctane (B165968), the distinction between cis and trans isomers can become blurred or meaningless, as one can convert to the other without breaking bonds. youtube.comchemistryschool.net In cyclooctyl ethyl carbonate, the carbonate group is a substituent on this flexible ring, and its spatial orientation is therefore not fixed but rather an average of its positions across multiple rapidly interconverting conformers. This dynamic nature influences how the molecule presents itself for interaction with other reagents or in biological systems.

Electronic and Steric Effects of the Cyclooctyl and Ethyl Moieties on Carbonate Reactivity

The reactivity of the carbonate group is governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic and steric effects of the attached cyclooctyl and ethyl groups.

Electronic Effects : Both the cyclooctyl and ethyl groups are alkyl groups, which are weakly electron-donating through an inductive effect. This effect pushes electron density toward the carbonate's carbonyl carbon, slightly reducing its partial positive charge and thus its electrophilicity. This makes it marginally less reactive toward nucleophiles compared to carbonates with electron-withdrawing groups.

Steric Effects : The most significant influence of the cyclooctyl group is its steric hindrance. The large, bulky eight-membered ring physically obstructs the approach of nucleophiles to the carbonyl carbon. This steric bulk is considerably greater than that of the ethyl group. Consequently, nucleophilic attack is more likely to occur from the side of the ethyl group, or it may be slowed down altogether. In reactions involving cleavage of the carbonate, the steric hindrance of the cyclooctyl group can influence which C-O bond is broken. The increased steric hindrance from larger alkyl groups can effectively prevent or slow down certain reaction pathways, such as cyclization. mdpi.com In dialkyl carbonates, increasing the steric hindrance of the alkyl groups has been shown to increase the yield of certain cyclization reactions. frontiersin.org

Impact of Cyclooctyl Ring Size on Molecular Recognition and Interaction (Analogous to other Cycloalkyl Derivatives)

Molecular recognition is the selective binding between molecules, which is fundamental to processes like enzyme-substrate interactions and the function of artificial receptors. ucla.edunih.gov The size, shape, and flexibility of a molecule are critical determinants of its ability to participate in such interactions.

In the context of cycloalkyl derivatives, ring size plays a crucial role in the efficiency of binding to host molecules or receptor sites. mdpi.com The principle of "size matching" is paramount, where optimal binding occurs when the guest molecule (in this case, the cyclooctyl moiety) fits snugly into the cavity of a host molecule. rsc.org The cyclooctyl ring, being larger and more flexible than smaller rings like cyclopentyl or cyclohexyl, can adapt its conformation to fit into larger, more flexible binding pockets. However, its size would prevent it from interacting with smaller, more rigid cavities that might accommodate smaller cycloalkanes. Studies with macrocyclic hosts like cyclodextrins have shown that larger rings are capable of encapsulating larger guest molecules. rsc.orgresearchgate.net The flexible nature of the cyclooctyl ring allows it to potentially form more extensive van der Waals contacts within a suitably sized binding site compared to a rigid ring system.

Correlation of Molecular Structure with Synthetic Efficiency and Reaction Selectivity

The structural features of this compound directly correlate with the efficiency and selectivity of its synthesis and subsequent reactions.

Reaction Selectivity : In reactions where the carbonate acts as a reagent, its structure dictates selectivity. For instance, in a nucleophilic substitution reaction, the conformation of the cyclooctyl ring could render one face of the molecule more accessible than the other, leading to diastereoselectivity. Furthermore, the significant difference in steric bulk between the cyclooctyl and ethyl groups can lead to regioselectivity. A nucleophile might preferentially attack the less hindered ethyl group in a reaction that cleaves the carbonate, leading to the formation of a cyclooctyl carbonate salt. The ability to control selectivity is crucial in green chemistry for developing atom-efficient routes to valuable products. rsc.orgrsc.org

Potential Applications and Future Research Directions in Organic Synthesis

Cyclooctyl Ethyl Carbonate as a Precursor or Reagent in Complex Molecule Synthesis

The utility of carbonates as building blocks in organic synthesis is well-established, often serving as safer, greener alternatives to hazardous reagents like phosgene (B1210022). unive.itresearchgate.net By analogy, this compound could serve as a valuable precursor for introducing either the cyclooctyl or ethyl carbonate functionalities into more complex molecular architectures.

The carbonate group is susceptible to nucleophilic attack, which can proceed via two main pathways: attack at the carbonyl carbon (acyl-cleavage) or at the alkyl carbon (alkyl-cleavage). This dual reactivity allows it to be used for both carboxylation and alkylation reactions under different conditions. frontiersin.orgnih.gov

Potential Synthetic Transformations:

Transesterification: The reaction of this compound with alcohols, amines, or other nucleophiles could lead to the formation of new carbonate or carbamate (B1207046) structures. This is particularly relevant in the synthesis of fine chemicals and pharmaceutical intermediates. mdpi.com

Introduction of the Cyclooctyl Group: The large, flexible, and lipophilic cyclooctyl group can be strategically introduced into a target molecule to modify its steric properties, solubility, or conformational flexibility.

Decarboxylation Reactions: Under certain catalytic conditions, carbonates can undergo decarboxylation to form other functional groups, offering alternative synthetic routes.

The table below summarizes potential synthetic roles based on the reactivity of analogous carbonate compounds.

| Reaction Type | Role of this compound | Potential Product Class | Analogous Reagent |

| Transesterification | Carbonyl Source | Asymmetrical Carbonates, Carbamates | Ethylene (B1197577) Carbonate sciopen.com |

| Nucleophilic Substitution | Ethoxycarbonylating Agent | Esters, Carbamates | Diethyl Carbonate rsc.org |

| Alkylation (under specific conditions) | Cyclooctyl or Ethyl Source | Ethers, Alkylated Amines | Dimethyl Carbonate unive.it |

Integration into Polymerization Processes (e.g., as a monomer or chain transfer agent for specialized polyolefins)

The structure of this compound suggests two primary roles in polymerization: as a monomer in ring-opening polymerization (ROP) or as a chain transfer agent (CTA) in controlled polymerization techniques.

As a Monomer: Cyclic carbonates, particularly those with ring strain, are effective monomers for ring-opening polymerization (ROP) to produce polycarbonates. nih.govresearchgate.net While this compound is a linear carbonate, its synthesis may involve cyclic precursors, or it could be designed as part of a larger cyclic monomer structure. The resulting polymers, featuring carbonate linkages, are often valued for their biocompatibility and biodegradability. nih.gov The incorporation of the cyclooctyl group into the polymer backbone would be expected to impart unique properties such as increased hydrophobicity and altered thermal characteristics compared to polymers derived from smaller cyclic carbonates like ethylene carbonate. rsc.orgnih.gov

As a Chain Transfer Agent (CTA): In controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, CTAs are crucial for producing polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.comgoogle.com Thiocarbonylthio compounds are common RAFT agents, but other functionalities can be engineered to act as CTAs. sigmaaldrich.com Carbonate-containing molecules have been investigated as CTAs in the ring-opening metathesis polymerization (ROMP) of cyclic olefins like cyclooctene (B146475). researchgate.net In this context, this compound could be explored as a CTA, where the carbonate group helps mediate the polymerization of monomers like cyclooctene to produce specialized polyolefins with controlled architectures.

The table below outlines the potential functions of this compound in polymerization.

| Polymerization Role | Mechanism | Resulting Polymer Type | Key Structural Feature |

| Monomer (as part of a cyclic structure) | Ring-Opening Polymerization (ROP) | Aliphatic Polycarbonate | Carbonate group in backbone |

| Chain Transfer Agent (CTA) | Ring-Opening Metathesis Polymerization (ROMP) | Controlled Polyolefin | Cyclooctyl group |

| Chain Transfer Agent (CTA) | Reversible Addition-Fragmentation chain Transfer (RAFT) | Controlled architecture polymers | Carbonate group (if modified) |

Exploration of its Utility in Green Chemical Transformations beyond Synthesis

"Green chemistry" focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org Dialkyl and cyclic carbonates are often highlighted as prime examples of green chemicals due to their low toxicity, biodegradability, and synthesis from sustainable feedstocks like CO2. frontiersin.orgrsc.orgresearchgate.net

Potential Green Chemistry Applications:

Green Solvent: Many simple carbonates, such as dimethyl carbonate and ethylene carbonate, are recognized as environmentally benign solvents, replacing more volatile and toxic options. unive.itnih.gov this compound, with its expectedly high boiling point and low vapor pressure, could be investigated as a green polar aprotic solvent for specific applications where its unique solubility characteristics are beneficial.

Alternative to Toxic Reagents: A major thrust in green chemistry is the replacement of hazardous reagents. Organic carbonates are widely promoted as non-toxic substitutes for phosgene in carbonylation reactions and for alkyl halides or dimethyl sulfate (B86663) in alkylation reactions. unive.it this compound fits this paradigm, offering a potentially safer route to introduce ethoxycarbonyl or cyclooctyl groups.

CO2 Utilization: The synthesis of carbonates often involves the chemical fixation of carbon dioxide, reacting it with epoxides or alcohols. rsc.orgresearchgate.net Developing efficient synthetic routes to this compound from CO2 and cyclooctene-derived precursors would represent a valuable pathway for CO2 utilization, turning a waste product into a useful chemical. rsc.org

Design and Synthesis of Derivatives for Specific Chemical Functions

The molecular scaffold of this compound can be systematically modified to create derivatives with tailored properties for specialized applications.

Strategies for Derivatization:

Functionalization of the Cyclooctyl Ring: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) onto the cyclooctane (B165968) ring would create multifunctional molecules. These derivatives could serve as specialized monomers for producing functional polymers, as ligands for metal catalysts, or as building blocks for pharmaceuticals.